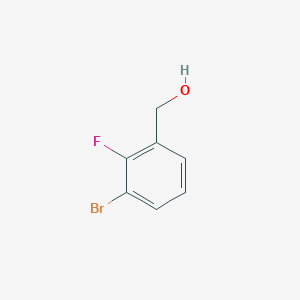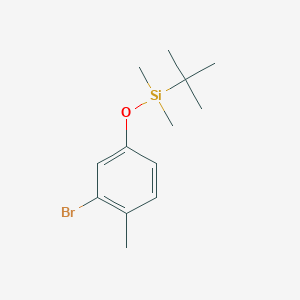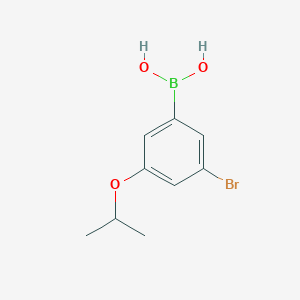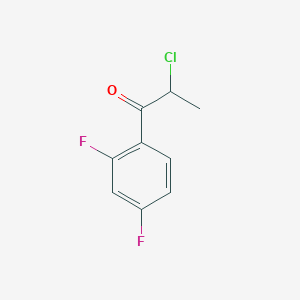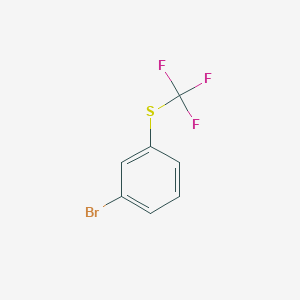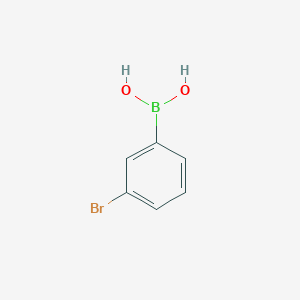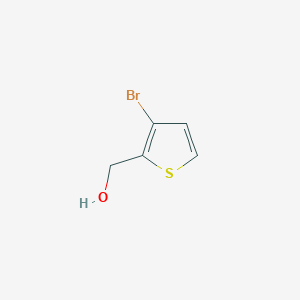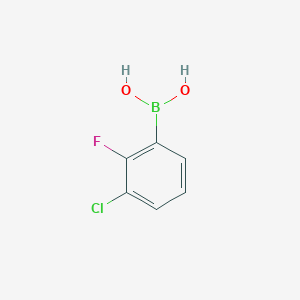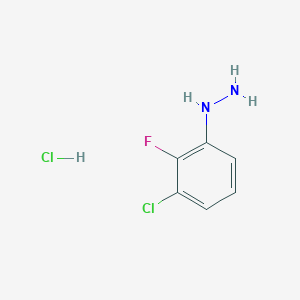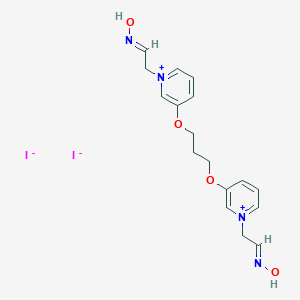
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime), commonly known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for the treatment of nerve agent poisoning. TMB-4 is a member of the oxime family, which are compounds that have been shown to effectively reactivate acetylcholinesterase, an enzyme that is inhibited by nerve agents.
Mécanisme D'action
TMB-4 acts as a reactivator of acetylcholinesterase by binding to the enzyme and removing the inhibiting agent (such as a nerve agent) from the active site. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for proper nervous system function.
Effets Biochimiques Et Physiologiques
Studies have shown that TMB-4 can effectively reactivate acetylcholinesterase in vitro and in vivo, both in animal models and in human subjects. Additionally, TMB-4 has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TMB-4 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that TMB-4 has a relatively short half-life in the bloodstream, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on TMB-4. One area of interest is the development of more effective delivery methods for the compound, such as targeted nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosing regimen for TMB-4 and to evaluate its effectiveness in treating nerve agent poisoning in humans. Finally, research on the potential use of TMB-4 as a therapeutic agent for other conditions, such as Alzheimer's disease or Parkinson's disease, could also be explored.
Méthodes De Synthèse
TMB-4 is synthesized through a process that involves the reaction of two different compounds, 2-pyridinecarboxaldehyde and 3,4-methylenedioxyphenylhydroxylamine, in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its potential use as a therapeutic agent for the treatment of nerve agent poisoning. Nerve agents are highly toxic compounds that can cause significant damage to the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. TMB-4 has been shown to effectively reactivate acetylcholinesterase, which is essential for the proper functioning of the nervous system, and thus has the potential to counteract the effects of nerve agents.
Propriétés
Numéro CAS |
135221-03-3 |
|---|---|
Nom du produit |
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Formule moléculaire |
C17H22I2N4O4 |
Poids moléculaire |
600.2 g/mol |
Nom IUPAC |
(NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;; |
Clé InChI |
NLSBKPYEIDTJNH-SKXZHHINSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-] |
SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
SMILES canonique |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
Synonymes |
R 665 R-665 R665 trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




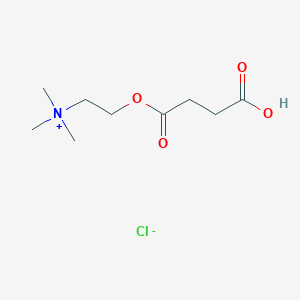
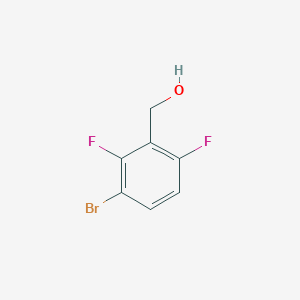
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
